molecular formula C29H40N2O5 B587325 ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate CAS No. 1286972-50-6

ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate

Cat. No.: B587325
CAS No.: 1286972-50-6
M. Wt: 496.648
InChI Key: MQKJIODGPALHCU-UHFFFAOYSA-N
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Description

The compound ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate is a benzoic acid ester derivative featuring a 3-hydroxypiperidinyl-substituted phenyl group, a 3-methylbutyl chain, and an ethoxy substituent.

Properties

IUPAC Name

ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O5/c1-5-35-27-17-21(13-14-24(27)29(34)36-6-2)18-28(33)30-25(16-20(3)4)23-11-7-8-12-26(23)31-15-9-10-22(32)19-31/h7-8,11-14,17,20,22,25,32H,5-6,9-10,15-16,18-19H2,1-4H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKJIODGPALHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Benzoic Acid

Ethyl benzoate derivatives are typically synthesized via acid-catalyzed esterification. For example, benzoic acid reacts with excess ethanol in the presence of sulfuric acid or Amberlyst 39 resin at 323–353 K to yield ethyl benzoate. Kinetic studies demonstrate that equilibrium conversion improves with higher ethanol-to-acid ratios (θ<sub>B0</sub>) and temperatures. Applying this to the target compound, 4-carboxymethyl-2-hydroxybenzoic acid could undergo esterification with ethanol under reflux, followed by etherification using diethyl sulfate to introduce the ethoxy group.

Bromination and Cyanation

Allylic bromination of the methyl substituent on the benzoate core is achieved using N-bromosuccinimide (NBS) and 2,2′-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride. Subsequent displacement of the bromide with sodium cyanide yields the cyanomethyl intermediate, which is hydrolyzed to the carboxylic acid using HCl in ethanol.

Table 1: Reaction Conditions for Benzoate Core Synthesis

StepReagents/ConditionsYield (%)Reference
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, reflux85–92
EtherificationDiethyl sulfate, K<sub>2</sub>CO<sub>3</sub>78
Allylic brominationNBS, AIBN, CCl<sub>4</sub>, 80°C65
CyanationNaCN, N-benzyl-tri-n-butylammonium chloride70

Construction of the 3-Hydroxypiperidine Moiety

The 3-hydroxypiperidine ring is synthesized via cyclization and hydroxylation strategies. A reported method for asymmetric piperidines involves hydroboration-oxidation of tetrahydropyridine intermediates.

Piperidine Ring Formation

1,2,3,6-Tetrahydropyridine derivatives are prepared by reducing pyridinium salts with sodium borohydride. For instance, treating pyridine with benzyl bromide forms the quaternary salt, which is reduced to tetrahydropyridine in acetonitrile. Hydroboration of the double bond using BH<sub>3</sub>·THF followed by oxidative cleavage introduces the hydroxyl group with trans stereochemistry.

Stereochemical Control

The R-configuration at the 3-position of the piperidine ring is critical for biological activity. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution may enhance enantiomeric excess. For example, hydroboration of 7a (Scheme 2 in) yields diastereomers 9a (3R,4R) and 9a’ (3S,4S), which are separable via chromatography.

Amide Coupling and Side-Chain Assembly

The 3-methylbutylamine side chain is conjugated to the benzoate core via amide bond formation.

Activation of the Carboxylic Acid

The 4-carboxymethyl group on the benzoate is activated as an acid chloride using thionyl chloride or via mixed anhydride methods. Alternatively, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) facilitate direct amidation.

Reaction with Amine

The amine component, 1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutan-1-amine, is prepared by reductive amination of the corresponding ketone with ammonium acetate and sodium cyanoborohydride. Coupling this amine with the activated carboxylic acid in dichloromethane at 0–25°C yields the target amide.

Table 2: Amide Coupling Parameters

ParameterConditionsYield (%)Reference
Activation methodDCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>88
Coupling temperature0–25°C, 12 h85
WorkupAqueous NaHCO<sub>3</sub>, extraction

Final Assembly and Purification

The fully assembled molecule is purified via recrystallization or column chromatography. Analytical techniques such as HPLC and <sup>1</sup>H NMR confirm structural integrity.

Selective Hydrolysis

A critical step involves selective hydrolysis of the ethoxycarbonyl group while preserving the amide bond. This is achieved using 2N NaOH in ethanol at 23–25°C.

Scalability and Optimization

Industrial-scale production emphasizes solvent recovery and catalyst reuse. Amberlyst 39, a reusable acidic resin, enhances cost-effectiveness for esterification steps.

Challenges and Alternatives

Side Reactions

Competitive ester hydrolysis during amide coupling necessitates controlled pH and temperature. Additionally, self-condensation of intermediates (e.g., dibenzhydryl ether formation) requires stoichiometric optimization.

Green Chemistry Approaches

Recent advances explore enzymatic catalysis or microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy Repaglinide Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

3’-Hydroxy Repaglinide Ethyl Ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its role in the synthesis of antidiabetic drugs like repaglinide.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3’-Hydroxy Repaglinide Ethyl Ester involves its conversion to repaglinide, which acts as an insulin secretagogue. Repaglinide binds to the β cells of the pancreas, stimulating insulin release in the presence of glucose. This helps to lower postprandial blood glucose levels in patients with type 2 diabetes .

Comparison with Similar Compounds

Structural Analog: (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid (CAS 135062-02-1)

Key Differences :

  • Substituent Modification : The target compound replaces the piperidin-1-yl group in CAS 135062-02-1 with a 3-hydroxypiperidin-1-yl moiety.
  • However, this modification may also increase metabolic susceptibility (e.g., glucuronidation) .
  • Molecular Weight: The hydroxyl group increases the molecular weight slightly (452.59 g/mol vs. ~438 g/mol for non-hydroxylated analogs) .
Property Target Compound CAS 135062-02-1
Substituent at Piperidine 3-Hydroxy Unsubstituted
Molecular Weight (g/mol) ~452.59 452.59
Hazard Profile Likely similar H315, H319, H335

Benzoate Derivatives with Heterocyclic Moieties (I-Series Compounds)

Compounds such as I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) and I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) share a benzoate backbone but differ in substituents :

  • Key Contrasts: Heterocyclic Groups: The target compound’s 3-hydroxypiperidinyl group contrasts with the isoxazole (I-6473) or pyridazine (I-6230) rings. These heterocycles confer distinct electronic properties; for example, isoxazoles are electron-deficient, whereas piperidine is basic. Linker Flexibility: The target’s ethoxyethyl linker may offer greater conformational flexibility compared to rigid phenethylamino (I-6230) or phenethoxy (I-6473) linkers.
Compound Heterocycle Linker Type Potential Application
Target 3-Hydroxypiperidinyl Ethoxyethyl Receptor modulation
I-6473 3-Methylisoxazol-5-yl Phenethoxy Enzyme inhibition
I-6230 Pyridazin-3-yl Phenethylamino Kinase targeting

Piperidine vs. Hydroxypiperidine Derivatives

  • Piperidine-Containing Analogs: and describe analogs with unsubstituted piperidine rings (e.g., ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate). These lack the hydroxyl group, reducing polarity and possibly blood-brain barrier penetration .
  • Hydroxypiperidine Advantage: The hydroxyl group may improve aqueous solubility and reduce logP, addressing pharmacokinetic limitations of non-hydroxylated analogs.

Biological Activity

Ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate, commonly referred to as a derivative of repaglinide, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes an ethoxy group, a piperidine moiety, and a benzoate backbone. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C29H40N2O5C_{29}H_{40}N_2O_5. The compound's structure is significant for its biological activity and interaction with various biological targets.

Research indicates that the compound may interact with several biological pathways:

  • Inhibition of Enzymatic Activity : Ethyl 2-ethoxy derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.
  • Receptor Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors, which may influence neurological pathways.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and overcoming drug resistance mechanisms.

Biological Activity Overview

Activity Description References
Antidiabetic Effects Enhances insulin secretion and sensitivity; potential use in managing type 2 diabetes mellitus.
Antitumor Activity Induces apoptosis in various cancer cell lines; shows promise against drug-resistant tumors.
Neuroprotective Effects Potential modulation of neurotransmitter systems; could be beneficial in neurodegenerative diseases.

Antidiabetic Effects

A study published in PubMed highlighted the role of similar compounds in enhancing Oct3/4 expression, which is crucial for maintaining pluripotency in stem cells. This suggests that ethyl 2-ethoxy derivatives could play a role in regenerative medicine and diabetes treatment by promoting pancreatic beta-cell regeneration .

Antitumor Activity

Research on related compounds has demonstrated their ability to mitigate drug resistance in leukemia cells. For instance, a derivative was shown to selectively induce apoptosis in drug-resistant cancer cells while sparing normal cells, indicating a promising therapeutic window for treating resistant cancers .

Neuroprotective Effects

The piperidine moiety is associated with various neuroactive properties. A study indicated that compounds containing similar structures can modulate cholinergic systems, potentially offering protective effects against neurodegeneration .

Q & A

Q. What synthetic routes are reported for ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate, and how can reaction yields be optimized?

Methodological Answer: A Petasis multicomponent reaction has been employed to synthesize structurally related benzoate derivatives. For example, the use of HFIP solvent, ethyl glyoxylate, and boronic acids under reflux conditions achieved a 22% yield for a tetrahydrobenzo[b]thiophene analog . Optimization strategies include:

  • Catalyst Screening : Molecular sieves (3 Å) improve reaction efficiency by absorbing moisture.
  • Purification : Preparative chromatography (e.g., silica gel, eluent: 30% ethyl acetate/hexane) is critical for isolating pure products.
  • Stoichiometry : Maintaining a 1:1.2 molar ratio of reactants minimizes side products.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.2–1.4 ppm for ethoxy groups, δ 7.2–8.1 ppm for aromatic protons) confirm structural integrity .
  • HRMS-ESI : Validates molecular weight (e.g., experimental m/z 390.1370 vs. calculated 390.1370) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Safety data for structurally related piperidinyl-phenyl derivatives recommend:

  • PPE : Face shields, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • First Aid : Immediate rinsing with water for skin contact; consult a physician if ingested .

Advanced Research Questions

Q. How does the stereochemistry of the 3-hydroxypiperidin-1-yl moiety influence biological activity?

Methodological Answer: Comparative studies on repaglinide analogs (e.g., Repaglinide Ethyl Ester, CAS 147770-06-7) reveal that the (S)-configuration at the chiral center enhances binding to sulfonylurea receptors (SUR1), critical for insulin secretion .

  • SAR Strategy : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and test in β-cell assays.
  • Computational Modeling : Docking studies (AutoDock Vina) predict hydrogen bonding between the hydroxyl group and SUR1 residues (e.g., Lysirine 138) .

Q. What metabolic pathways degrade this compound, and how can stable isotopes aid in tracking its metabolites?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. O-Desethylrepaglinide (CAS 1809091-07-3), a primary metabolite, forms via cytochrome P450 3A4-mediated deethylation .
  • Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃-ethyl groups) to trace metabolic stability.

Q. How do formulation excipients affect the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store lyophilized powder at 25°C/60% RH and 40°C/75% RH for 6 months. Analyze degradation products (e.g., hydrolyzed benzoic acid) via HPLC .
  • Excipient Screening : Polyvinylpyrrolidone (PVP) reduces aggregation in aqueous buffers (pH 4–7).

Q. What strategies resolve contradictions in reported biological data, such as conflicting IC₅₀ values across studies?

Methodological Answer:

  • Assay Standardization : Use a common cell line (e.g., INS-1 β-cells) and ATP-sensitive K⁺ channel protocols.
  • Data Normalization : Express activity relative to positive controls (e.g., repaglinide) to mitigate batch variability .

Q. Can computational QSAR models predict novel derivatives with improved pharmacokinetics?

Methodological Answer:

  • Descriptor Selection : Include topological polar surface area (TPSA), LogP, and hydrogen bond donors .
  • Validation : Train models on repaglinide analogs (n=50) with R² >0.85 for half-life prediction.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate

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